
5-Butyl-3-(p-ethoxyphenyl)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-3-(p-ethoxyphenyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine core with a butyl group at the 5-position and a p-ethoxyphenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(p-ethoxyphenyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with an appropriate aldehyde in the presence of a base. For instance, the condensation of rhodanine with p-ethoxybenzaldehyde in the presence of piperidine as a catalyst can yield the desired product . The reaction is usually performed under solvent-free conditions or in an environmentally benign solvent to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of rhodanine derivatives often employs green chemistry principles. Methods such as microwave-assisted synthesis and the use of ionic liquids as catalysts are common. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .
化学反応の分析
Types of Reactions
5-Butyl-3-(p-ethoxyphenyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
5-Butyl-3-(p-ethoxyphenyl)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Butyl-3-(p-ethoxyphenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The compound can also induce apoptosis in cancer cells by affecting DNA replication and causing cell cycle arrest .
類似化合物との比較
Similar Compounds
5-Benzylidene rhodanine: Known for its anticancer and antimicrobial activities.
5-(4-Methoxybenzylidene) rhodanine: Exhibits antiviral properties.
5-(4-Chlorobenzylidene) rhodanine: Used in the development of dyes and pigments.
Uniqueness
5-Butyl-3-(p-ethoxyphenyl)rhodanine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyl group and the p-ethoxyphenyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
23517-75-1 |
|---|---|
分子式 |
C15H19NO2S2 |
分子量 |
309.5 g/mol |
IUPAC名 |
5-butyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NO2S2/c1-3-5-6-13-14(17)16(15(19)20-13)11-7-9-12(10-8-11)18-4-2/h7-10,13H,3-6H2,1-2H3 |
InChIキー |
WCTHJFQWCCCEMA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


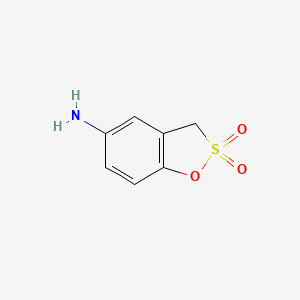
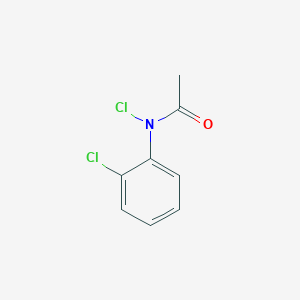
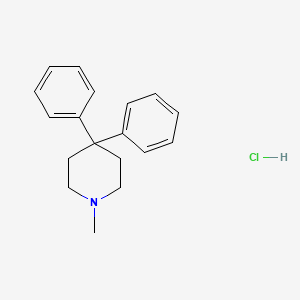
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
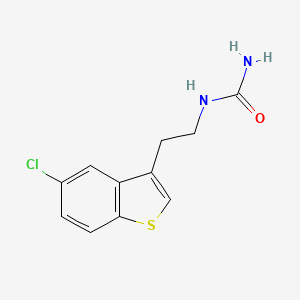
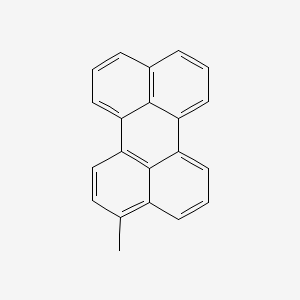
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
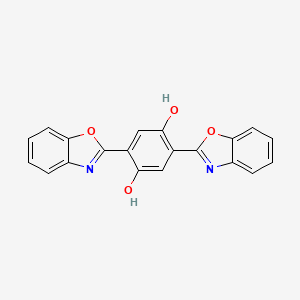
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
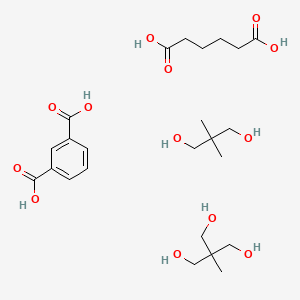
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
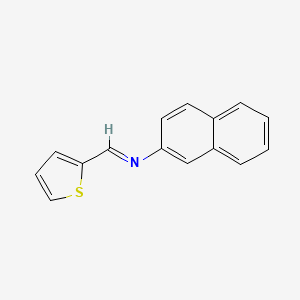
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
